(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13832721
InChI: InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m1./s1
SMILES: C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O
Molecular Formula: C10H17F3N2O3
Molecular Weight: 270.25 g/mol

(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC13832721

Molecular Formula: C10H17F3N2O3

Molecular Weight: 270.25 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C10H17F3N2O3
Molecular Weight 270.25 g/mol
IUPAC Name (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m1./s1
Standard InChI Key KXBXGPUQVBFJHJ-OGFXRTJISA-N
Isomeric SMILES C1C[C@H](CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O
SMILES C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound comprises two distinct components:

  • (3R)-1-(Oxetan-3-yl)piperidin-3-amine: A six-membered piperidine ring with an oxetane substituent at position 1 and an amine group at position 3. The stereochemistry at the C3 position is explicitly defined as R.

  • Trifluoroacetic acid (TFA): A strong acid serving as a counterion to stabilize the protonated amine.

The stereochemistry critically influences molecular interactions. The (3R) configuration positions functional groups in three-dimensional space, potentially optimizing binding to chiral biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid
Molecular FormulaC<sub>10</sub>H<sub>17</sub>F<sub>3</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight270.25 g/mol
SMILES NotationN[C@@H]1CCCN(C2COC2)C1.C(=O)(C(F)(F)F)O
Enantiomeric Form(3R) configuration confirmed

Synthesis and Stereochemical Control

Challenges in Synthesis

  • Oxetane Stability: Oxetane rings, while conformationally restrictive, are prone to acid-catalyzed ring-opening. Mild conditions (pH 4–6) are essential during salt formation.

  • Enantiomeric Purity: The (3S) enantiomer (CAS: 1349699-66-6) is commercially available , emphasizing the need for rigorous stereochemical control to avoid racemization.

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • <sup>1</sup>H NMR: Signals at δ 3.5–4.0 ppm (oxetane protons), δ 2.5–3.0 ppm (piperidine CH<sub>2</sub> groups), and δ 1.5–2.0 ppm (piperidine CH<sub>2</sub> adjacent to amine).

    • <sup>13</sup>C NMR: Oxetane carbons at 70–80 ppm, piperidine carbons at 40–60 ppm.

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 270.25 [M+H]<sup>+</sup>.

Biological Implications and Structure-Activity Relationships (SAR)

Table 2: Comparative Analysis of Piperidine-Oxetane Derivatives

CompoundEC<sub>50</sub> (µM)TargetReference
(3R)-1-(Oxetan-3-yl)piperidin-3-amineN/AN/A
Analog 2.29 (antimalarial)3.0Plasmodium falciparum
Analog 5ab (enzyme inhibitor)12.0CDC34A ubiquitin ligase

Antimalarial Considerations

Piperidine derivatives bearing indole or triazolo groups exhibit EC<sub>50</sub> values ~3 µM against P. falciparum . While the query compound lacks these substituents, its piperidine-oxetane core could serve as a scaffold for hybrid antimalarials.

Applications in Drug Discovery

Neurological Disorders

The piperidine moiety is prevalent in dopamine receptor ligands. Molecular modeling suggests the (3R) configuration may favor D<sub>2</sub>/D<sub>3</sub> receptor binding, analogous to antipsychotics like haloperidol.

Prodrug Development

Oxetanes enhance metabolic stability by resisting cytochrome P450 oxidation. Coupled with TFA’s solubility benefits, this compound could serve as a prodrug candidate for amine-containing therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator